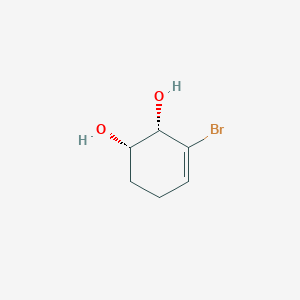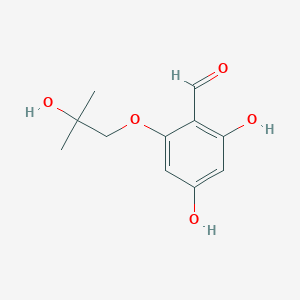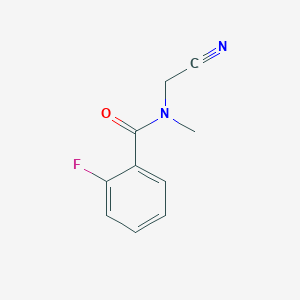
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is a chemical compound with a unique structure that includes a benzyl group, multiple methyl groups, and a thione functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable precursor with benzyl bromide, followed by the introduction of the thione group through a thiolation reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-2,2,5-trimethylhex-4-ene-3-one: Similar structure but with a ketone group instead of a thione.
4-Benzyl-2,2,5-trimethylhex-4-ene-3-ol: Contains a hydroxyl group instead of a thione.
Uniqueness
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Propriétés
| 189450-54-2 | |
Formule moléculaire |
C16H22S |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-benzyl-2,2,5-trimethylhex-4-ene-3-thione |
InChI |
InChI=1S/C16H22S/c1-12(2)14(15(17)16(3,4)5)11-13-9-7-6-8-10-13/h6-10H,11H2,1-5H3 |
Clé InChI |
XOKGEIVSFFAZLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(CC1=CC=CC=C1)C(=S)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)



